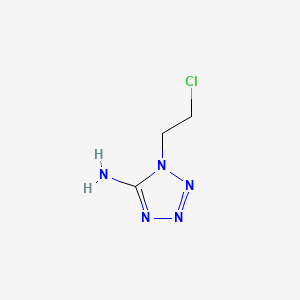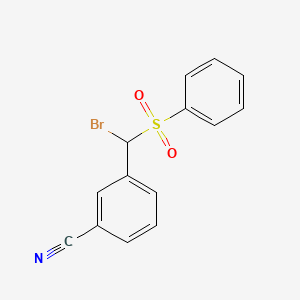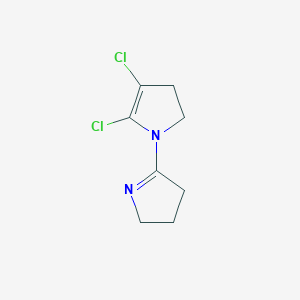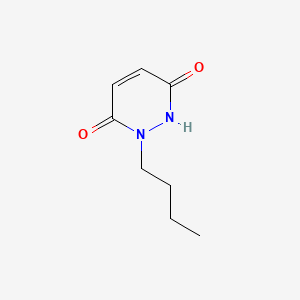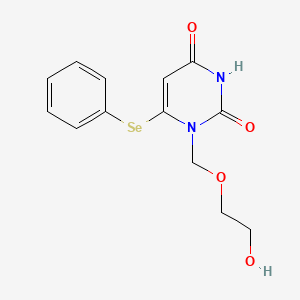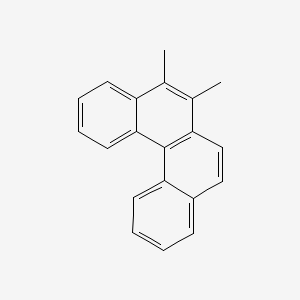
Acyclo-thymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acyclo-thymidine is a synthetic nucleoside analog derived from thymidine. It is primarily known for its antiviral properties, particularly against herpes simplex virus types 1 and 2, and varicella-zoster virus. This compound mimics the natural nucleosides in the DNA, thereby interfering with viral DNA replication.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Acyclo-thymidine can be synthesized through a multi-step chemical process. One common method involves the reaction of thymidine with acyclovir. The process typically includes the protection of hydroxyl groups, followed by the introduction of the acyclo moiety through a glycosylation reaction. The final steps involve deprotection to yield the desired compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Acyclo-thymidine undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: this compound can be reduced to its corresponding alcohols under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleoside derivatives, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
Acyclo-thymidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: this compound is employed in studies involving DNA replication and repair mechanisms.
Medicine: The compound is extensively studied for its antiviral properties and potential therapeutic applications in treating viral infections.
Industry: It is used in the development of antiviral drugs and diagnostic tools.
Mécanisme D'action
Acyclo-thymidine exerts its effects by mimicking natural nucleosides and incorporating into viral DNA during replication. This incorporation leads to premature chain termination, effectively halting viral DNA synthesis. The compound specifically targets viral thymidine kinase, which phosphorylates this compound to its active triphosphate form. This active form competes with natural nucleotides for incorporation into the viral DNA, leading to the inhibition of viral replication.
Comparaison Avec Des Composés Similaires
Acyclovir: Another nucleoside analog with similar antiviral properties but different structural features.
Valacyclovir: A prodrug of acyclovir with improved oral bioavailability.
Ganciclovir: A nucleoside analog used to treat cytomegalovirus infections.
Uniqueness: Acyclo-thymidine is unique due to its specific structure, which allows it to effectively target viral thymidine kinase and inhibit viral DNA synthesis. Compared to other similar compounds, this compound may offer distinct advantages in terms of selectivity and potency against certain viral infections.
Propriétés
Numéro CAS |
117068-47-0 |
|---|---|
Formule moléculaire |
C12H16N2O7 |
Poids moléculaire |
300.26 g/mol |
Nom IUPAC |
methyl 3-(2-methoxy-2-oxoethoxy)-3-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoate |
InChI |
InChI=1S/C12H16N2O7/c1-7-5-14(12(18)13-11(7)17)8(4-9(15)19-2)21-6-10(16)20-3/h5,8H,4,6H2,1-3H3,(H,13,17,18) |
Clé InChI |
RGBRNRQBZCLJPJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C(CC(=O)OC)OCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


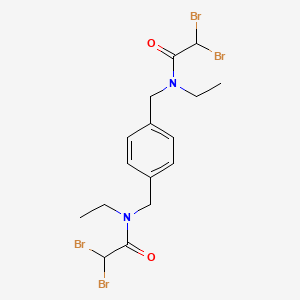
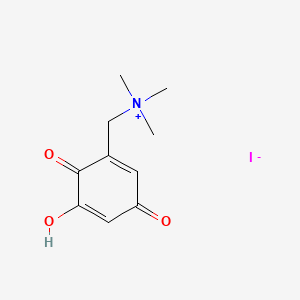
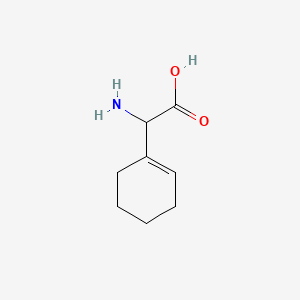

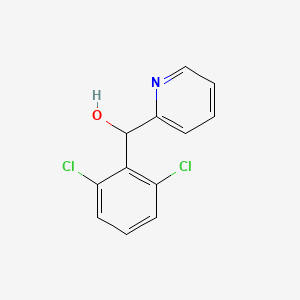
![2-[[4-[(2,4-Diaminopyrimidin-5-yl)methyl-methyl-amino]benzoyl]amino]pentanedioic acid](/img/structure/B12801429.png)
